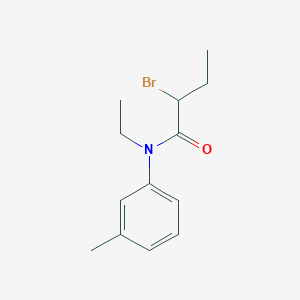
2-溴-N-乙基-N-(3-甲基苯基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-bromo-N-ethyl-N-(3-methylphenyl)butanamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide typically involves the bromination of N-ethyl-N-(3-methylphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the butanamide chain .
Industrial Production Methods
While specific industrial production methods for 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide are not widely documented, the general approach involves large-scale bromination reactions using bromine or other brominating agents under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2-bromo-N-ethyl-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-ethyl-N-(3-methylphenyl)butanamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted butanamides depending on the nucleophile used.
Reduction Reactions: The major product is N-ethyl-N-(3-methylphenyl)butanamide.
作用机制
The mechanism of action of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
2-bromo-N-ethyl-N-(m-tolyl)butanamide: Similar in structure but with a different substitution pattern on the phenyl ring.
2-bromo-N-ethyl-3-methyl-N-(2-methylphenyl)butanamide: Another structural isomer with different substitution positions.
Uniqueness
2-bromo-N-ethyl-N-(3-methylphenyl)butanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
生物活性
2-Bromo-N-ethyl-N-(3-methylphenyl)butanamide is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.2 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide, summarizing relevant findings, case studies, and applications.
- Molecular Formula : C13H18BrNO
- Molecular Weight : 284.2 g/mol
- CAS Number : 1119450-24-6
The biological activity of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide is primarily attributed to its interaction with various biological targets. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and interact with enzymatic systems.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions, which can be beneficial in treating certain diseases.
- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways.
Biological Activity
Research indicates that 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, which could be useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated compounds, including 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Assessment : In research focusing on cancer therapeutics, 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide demonstrated IC50 values in the micromolar range against several cancer cell lines, highlighting its potential as a lead compound for drug development .
Data Table of Biological Activities
属性
IUPAC Name |
2-bromo-N-ethyl-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15(5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWSELHDMGTAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1=CC=CC(=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














